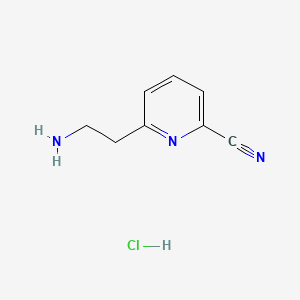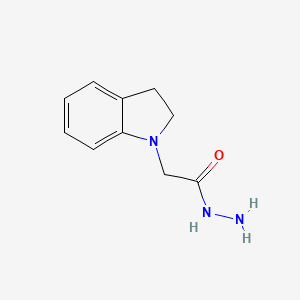
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide typically involves the reaction of 2,3-dihydro-1H-indole with acetohydrazide. One common method includes the following steps:
Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Acetylation: The 2,3-dihydro-1H-indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and hydrazones.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
2-(2,3-dihydro-1H-indol-1-yl)acetohydrazide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
2,3-dihydro-1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: A compound with a similar core structure but different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific hydrazide functional group, which imparts unique chemical reactivity and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(2,3-dihydroindol-1-yl)acetohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7,11H2,(H,12,14) |
Clave InChI |
DLEQWJFYRNCVPU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


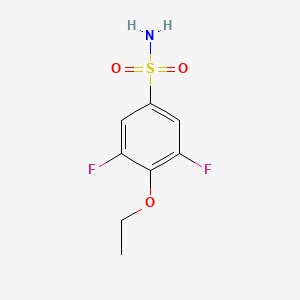
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
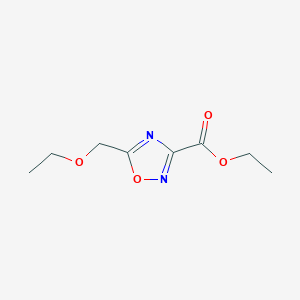
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
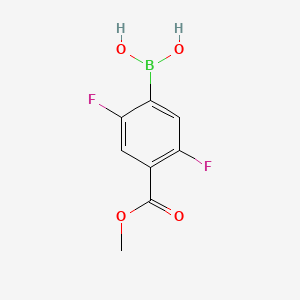
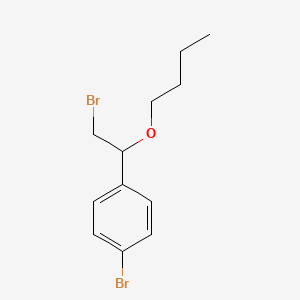

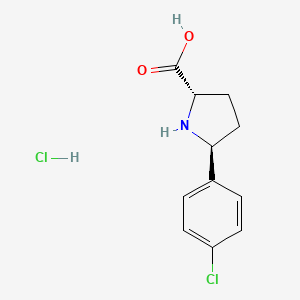
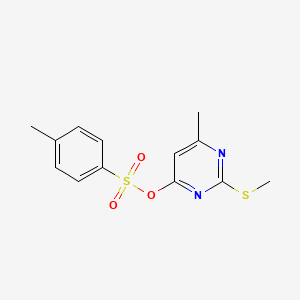
amine](/img/structure/B15300194.png)
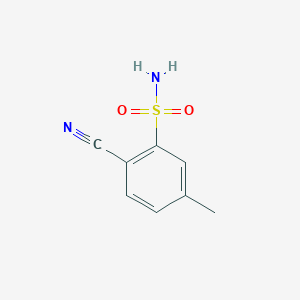
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
